4-Methyl-2-propoxyaniline
Overview
Description
4-Methyl-2-propoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methyl group at the fourth position and a propoxy group at the second position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-propoxyaniline can be synthesized through several methods. One common synthetic route involves the alkylation of 4-methyl-2-nitroaniline with propyl bromide, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) for the alkylation step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Methyl-2-propoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propoxyaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
4-Methyl-2-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.
4-Methyl-2-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
4-Methyl-2-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Methyl-2-propoxyaniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Characterized by its molecular formula and a molecular weight of approximately 165.24 g/mol, this compound features an aniline structure with both a propoxy and a methyl group. Its unique chemical properties have led to investigations into its antimicrobial, anti-inflammatory, and anticancer activities.
Molecular Structure:
- Molecular Formula:
- Molecular Weight: 165.24 g/mol
- Appearance: White to off-white powder
- Functional Groups: Aromatic amine, propoxy group, methyl group
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action may be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Investigations into the anticancer properties of this compound have revealed promising results. Preliminary studies suggest that it can induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of microtubule dynamics and interference with cellular signaling pathways. Further research is required to elucidate the specific molecular targets involved.
The biological activity of this compound is attributed to its interactions with various cellular targets:
- Enzyme Inhibition: The compound inhibits enzymes related to inflammatory processes, contributing to its anti-inflammatory effects.
- Cell Signaling Disruption: It appears to interfere with key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
- Membrane Interaction: The antimicrobial activity may stem from its ability to disrupt bacterial membranes.
Case Studies
-
Antimicrobial Study:
- A study conducted on several strains of Escherichia coli and Staphylococcus aureus demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.
- The compound was found to disrupt bacterial membrane integrity, leading to cell lysis.
-
Anti-inflammatory Research:
- In vitro assays showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating a significant anti-inflammatory effect.
- The compound's ability to inhibit COX enzymes was highlighted as a key mechanism.
-
Anticancer Investigation:
- A study on human glioblastoma cells revealed that this compound induced apoptosis through caspase activation and mitochondrial pathway modulation.
- The IC50 value for cell viability was determined to be approximately 25 µM, showcasing its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
This compound | Yes | Yes | Yes | |
5-Chloro-4-methyl-2-propoxyaniline | Moderate | Yes | Moderate | |
4-Methylphenylamine | Limited | No | No |
Properties
IUPAC Name |
4-methyl-2-propoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPRSFHXUPUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640824 | |
Record name | 4-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-75-5 | |
Record name | 4-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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